molecular formula C14H17N3O3 B5814128 (E)-1-(4-METHYLPIPERAZINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

(E)-1-(4-METHYLPIPERAZINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5814128
M. Wt: 275.30 g/mol
InChI Key: CTYNEKWYUBCOJB-VOTSOKGWSA-N
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Description

(E)-1-(4-METHYLPIPERAZINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is a chemical compound that belongs to the class of organic compounds known as nitro compounds. These compounds contain one or more nitro groups (-NO2) attached to a carbon atom. The presence of the nitro group imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications.

Properties

IUPAC Name

(E)-1-(4-methylpiperazin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-15-8-10-16(11-9-15)14(18)7-6-12-4-2-3-5-13(12)17(19)20/h2-7H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYNEKWYUBCOJB-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-METHYLPIPERAZINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE typically involves the reaction of 4-methylpiperazine with 2-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-METHYLPIPERAZINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and reaction conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(E)-1-(4-METHYLPIPERAZINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-METHYLPIPERAZINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazino)-3-(2-nitrophenyl)-2-propen-1-one: A closely related compound with similar chemical properties.

    1-(4-Methylpiperazino)-3-(2-aminophenyl)-2-propen-1-one: A derivative formed through the reduction of the nitro group to an amino group.

    1-(4-Methylpiperazino)-3-(2-hydroxyphenyl)-2-propen-1-one: A derivative formed through nucleophilic substitution of the nitro group with a hydroxyl group.

Uniqueness

(E)-1-(4-METHYLPIPERAZINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical and biological properties

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